3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole
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Overview
Description
3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring and a pyrazole moiety, contributes to its wide range of pharmacological activities .
Preparation Methods
The synthesis of 3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone to form the pyrazole ring . This intermediate is then reacted with various aromatic and heterocyclic aldehydes and phenacyl bromides to form the final product . The reaction conditions often include the use of triethylamine as a base and ethanol as a solvent .
Chemical Reactions Analysis
3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can lead to the formation of 1,3,4-thiadiazole derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown promise as an antimicrobial, anticancer, and antiviral agent . Its ability to inhibit the growth of various microorganisms and cancer cells makes it a valuable candidate for drug development . Additionally, it has been studied for its potential use in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory activity .
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of key enzymes and proteins involved in various biological pathways. For example, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, which is essential for cell division . Its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms . The compound’s acetylcholinesterase inhibitory activity is beneficial in the treatment of Alzheimer’s disease as it helps to increase the levels of acetylcholine in the brain .
Comparison with Similar Compounds
3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of a triazole ring, a thiadiazole ring, and a pyrazole moiety. Similar compounds include other triazolothiadiazoles and pyrazolothiadiazoles, which also exhibit diverse biological activities . the specific arrangement of the rings and substituents in 3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C12H8N6S |
---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
3-phenyl-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H8N6S/c1-2-4-8(5-3-1)10-15-16-12-18(10)17-11(19-12)9-6-7-13-14-9/h1-7H,(H,13,14) |
InChI Key |
DMVLWSGINUGOJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=NN4 |
Origin of Product |
United States |
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